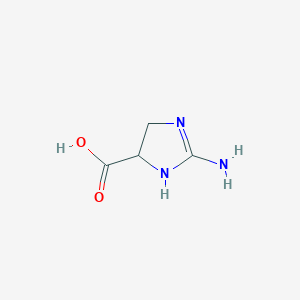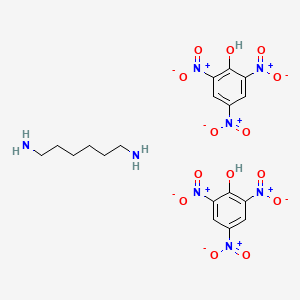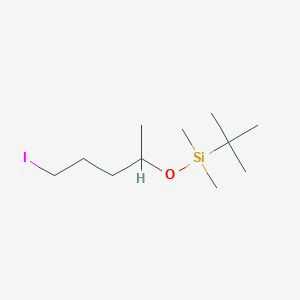
Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a 4-iodo-1-methylbutoxy group and a 1,1-dimethylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- typically involves the reaction of appropriate silane precursors with 4-iodo-1-methylbutanol under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent extraction, crystallization, and drying to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanols or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include silanes with different functional groups replacing the iodine atom.
Oxidation Reactions: Products include silanols and other oxidized silicon compounds.
Reduction Reactions: Products include silanes with reduced substituents.
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The pathways involved may include the formation of siloxane bonds and the release of iodine, which can further participate in secondary reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy)-
- Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-
- Silane, chloro(1,1-dimethylethyl)dimethyl-
Uniqueness
Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- is unique due to the presence of the 4-iodo-1-methylbutoxy group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for specialized applications where other similar silanes may not be suitable.
Eigenschaften
| 74500-60-0 | |
Molekularformel |
C11H25IOSi |
Molekulargewicht |
328.30 g/mol |
IUPAC-Name |
tert-butyl-(5-iodopentan-2-yloxy)-dimethylsilane |
InChI |
InChI=1S/C11H25IOSi/c1-10(8-7-9-12)13-14(5,6)11(2,3)4/h10H,7-9H2,1-6H3 |
InChI-Schlüssel |
OMQJPDWPFDDARI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCI)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol](/img/no-structure.png)

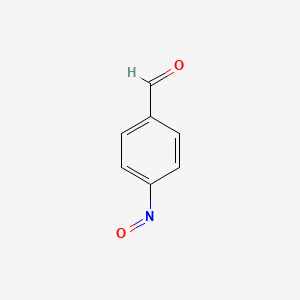
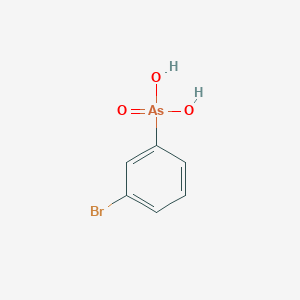
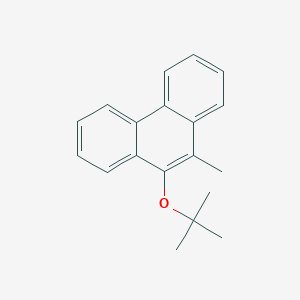

![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)
